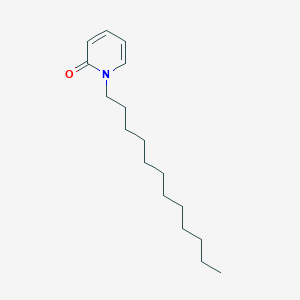

1-Dodecylpyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

82493-65-0 |

|---|---|

Molecular Formula |

C17H29NO |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

1-dodecylpyridin-2-one |

InChI |

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17(18)19/h11,13-14,16H,2-10,12,15H2,1H3 |

InChI Key |

QUGLPZXKDYMTAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1C=CC=CC1=O |

Origin of Product |

United States |

Significance of Pyridin 2 1h One Core Structures in Contemporary Chemical Systems

The pyridin-2(1H)-one moiety, also known as 2-pyridone, is a privileged scaffold in organic and medicinal chemistry. nih.govresearchgate.net Its structure is characterized by a six-membered aromatic ring containing a nitrogen atom and an exocyclic carbonyl group. This arrangement gives rise to a unique electronic and structural profile, allowing it to act as both a hydrogen bond donor and acceptor. researchgate.net This dual hydrogen-bonding capability is a key feature that enables pyridin-2(1H)-one derivatives to mimic peptide bonds and interact effectively with biological targets. researchgate.net

The versatility of the pyridin-2(1H)-one core is further underscored by its tautomeric nature, existing in equilibrium with its 2-hydroxypyridine (B17775) form. wikipedia.org This property, along with its polar nature, makes it a useful component in various chemical contexts, including as a solvent in certain reactions and as a foundational building block for more complex molecules. solubilityofthings.com The core structure provides five positions that can be derivatized, allowing for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and solubility. frontiersin.orgnih.gov This adaptability has led to the widespread use of pyridin-2(1H)-one derivatives in fragment-based drug design and as ligands in coordination chemistry. wikipedia.orgfrontiersin.org

The significance of this core structure is evident in the broad spectrum of biological activities exhibited by its derivatives, which include antitumor, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netfrontiersin.orgnih.gov Several marketed drugs incorporate the pyridin-2(1H)-one scaffold, highlighting its therapeutic relevance. frontiersin.orgnih.gov

Evolution of N Substituted Pyridinone Derivatives in Specialized Applications

The strategic modification of the nitrogen atom in the pyridin-2(1H)-one ring has been a pivotal development in tailoring these molecules for specialized applications. The introduction of various substituents at the N-1 position significantly influences the compound's pharmacological and physicochemical properties. frontiersin.orgnih.gov This approach has proven to be a powerful tool in medicinal chemistry for optimizing lead compounds.

The synthesis of N-substituted 2-pyridones has been an area of active research, with methods developed to efficiently introduce a wide variety of substituents. nih.gov These modifications can alter the molecule's size, shape, and electronic distribution, thereby affecting its interaction with biological targets. For instance, the attachment of specific groups can enhance a compound's ability to cross cell membranes or increase its water solubility. frontiersin.orgnih.gov

Research has shown that the nature of the N-substituent can direct the biological activity of the resulting pyridinone derivative. For example, studies on 1,5-disubstituted-pyridin-2(1H)-one derivatives have revealed that specific substitutions can lead to potent and selective anticancer activity. nih.gov The introduction of a long alkyl chain, such as a dodecyl group, can impart amphipathic properties to the molecule, making it suitable for applications in areas like materials science or as a component in self-assembling systems. While the synthesis of dodecylpyridinium chloride has been described, the specific focus on 1-dodecylpyridin-2(1H)-one highlights a more nuanced exploration of N-alkylation on the pyridinone core. prepchem.com

Foundational Research Context for 1 Dodecylpyridin 2 1h One

Optimized Synthesis of the this compound Scaffold

The construction of the this compound core structure can be achieved through various synthetic routes. Key considerations in these syntheses include regioselectivity, efficiency, and the introduction of the dodecyl group onto the pyridinone nitrogen.

Strategic N-Alkylation Approaches for Dodecyl Chain Introduction

The direct N-alkylation of 2-pyridone is a common method for introducing the dodecyl chain. nih.gov However, this reaction can be complicated by competing O-alkylation, leading to the formation of 2-alkoxypyridine byproducts. nih.govmdpi.com The regioselectivity of the alkylation is influenced by several factors, including the base, solvent, and the nature of the alkylating agent.

Strategic approaches to favor N-alkylation include:

Choice of Base and Solvent: The use of specific bases and solvents can significantly influence the N/O-alkylation ratio. For instance, the use of lithium hydride (LiH) as a base in dimethylformamide (DMF) has been shown to afford high selectivity for N-alkylation of 2-pyridone derivatives with various alkyl halides. pharm.or.jp In one study, the alkylation of a pyridone derivative with 2-methoxyethyl iodide in the presence of NaH resulted in a mixture of N- and O-alkylated products, whereas using LiH improved the N-selectivity. pharm.or.jp Another method involves using tetra-alkyl ammonium (B1175870) fluoride (B91410) in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO), which has been reported to yield N-alkyl-2-pyridones with high yield and selectivity. google.com

Microwave-Assisted Synthesis: Microwave irradiation has been employed as a green technique for the one-pot synthesis of N-substituted 2-pyridone derivatives, offering a highly selective method. mdpi.com

Catalyst- and Base-Free Conditions: N-alkylation of hydroxypyridines has also been achieved under catalyst- and base-free conditions using an excess of the organohalide at elevated temperatures, though this method was noted to be effective with secondary organohalides. researchgate.net

The following table summarizes different conditions for N-alkylation of 2-pyridone derivatives:

| Alkylating Agent | Base | Solvent | Temperature | Selectivity (N/O ratio) | Reference |

| 2-Methoxyethyl iodide | NaH | DMF | Not specified | Mixture of N/O products | pharm.or.jp |

| 2-Methoxyethyl iodide | LiH | DMF | 50°C | High N-selectivity | pharm.or.jp |

| Alkyl Halides | Tetra-alkyl ammonium fluoride | THF, ACN, or DMSO | 20-90°C | High N-selectivity | google.com |

| Alkyl Halides | Cs2CO3 | Not specified | Not specified | Preferential N-alkylation | researchgate.net |

| Dodecyl bromide | None | Chloroform | Reflux | Not specified | prepchem.com |

One-Pot and Multi-Component Reaction Schemes for Pyridinone Ring Formation

One-pot and multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyridinone ring system, often allowing for the direct introduction of substituents. rsc.orgnih.govsioc-journal.cnbohrium.com These reactions are highly valued for their operational simplicity and ability to generate molecular diversity. sioc-journal.cn

Several MCRs have been developed for the synthesis of 2-pyridone derivatives. rsc.orgnih.govresearchgate.net For instance, a one-pot, multi-component reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine in an aliphatic alcohol using L-proline as a catalyst provides a convenient method for constructing 4-hydroxyl-2-pyridone derivatives. sioc-journal.cn Another example is the synthesis of highly functionalized 2-pyridones from dimethyl malonate derivatives and alkynyl imine derivatives using sodium hydride. iipseries.org

While these methods provide general strategies for pyridinone synthesis, their specific application to directly form this compound in a single step from acyclic precursors is an area of ongoing research. The development of an MCR that incorporates dodecylamine (B51217) as one of the components would be a highly efficient route to the target molecule.

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical and regiochemical control are critical aspects in the synthesis of complex 2-pyridone derivatives. iipseries.org While the synthesis of the parent this compound does not involve stereocenters, the principles of stereocontrol become crucial when synthesizing more complex derivatives. For example, the total synthesis of (+)-sambutoxin, a natural product containing a 4-hydroxy-2-pyridinone core, required enantiocontrolled construction of a 1,3-anti-dimethyl array. nih.govacs.org

Regioselectivity is a primary concern in both the formation of the pyridinone ring and its subsequent functionalization. In the context of N-alkylation, as discussed earlier, controlling the reaction to favor nitrogen over oxygen attack is paramount. nih.govpharm.or.jpresearchgate.net Difficulties in achieving regioselectivity have spurred investigations into novel reaction mechanisms and catalytic methods. iipseries.org

Design and Synthesis of Advanced this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules with tailored properties. This is achieved by introducing various chemical functionalities and by converting the pyridinone into quaternary pyridinium (B92312) structures.

Introduction of Diverse Chemical Functionalities and Linkers

The functionalization of the this compound core can be achieved at various positions on the pyridinone ring. This allows for the introduction of a wide range of chemical groups and linkers, leading to derivatives with diverse properties.

Methods for functionalization include:

Annulation with Electrophiles: This strategy enables the incorporation of diverse functional groups and the control of stereochemistry. iipseries.org

Transition Metal-Catalyzed Reactions: C-H activation and cross-coupling reactions are powerful tools for the late-stage diversification of existing pyridone scaffolds. iipseries.org

Acylation: Acylation of aminopyridine derivatives can be used to introduce various substituents. mdpi.com For instance, the acylation of N'-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetyl)dodecanehydrazide was achieved using lauroyl chloride. sapub.org

The following table provides examples of functionalized pyridinone derivatives:

| Starting Material | Reagent | Product | Reference |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Benzenesulfonyl chloride | 6-Benzenesulfonylamino-4-methyl-2-phenyl-5-pyridinecarbonitrile | mdpi.com |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic anhydride | 6-Acetylamino-4-methyl-2-phenyl-5-pyridinecarbonitrile | mdpi.com |

| Nicotinic acid | 1-Bromododecane | 3-Carboxy-1-dodecylpyridin-1-ium | mdpi.com |

| 2-Aminobenzimidazole | β-Keto esters | Pyrimido[1,2-a]benzimidazol-4-one derivatives | nih.gov |

Synthesis of Quaternary Pyridinium Structures and Related Ionic Liquids

Quaternization of the nitrogen atom in the pyridine (B92270) ring of this compound or related pyridine derivatives leads to the formation of quaternary pyridinium salts. These compounds are a class of ionic liquids (ILs) with potential applications as antimicrobial agents and in materials science. tubitak.gov.trresearchgate.netnih.govmdpi.commdpi.com

The synthesis of these quaternary structures typically involves the reaction of a pyridine derivative with an alkyl halide. For example, 1-dodecylpyridinium chloride can be synthesized by reacting pyridine with dodecyl bromide or iodide in methanol. prepchem.com Similarly, novel dipyridinium ionic liquids have been synthesized by the bis-alkylation of dipyridine hydrazone with alkyl iodides in refluxing acetonitrile. nih.gov

The properties of the resulting ionic liquids can be tuned by varying the alkyl chain length and the counter-anion. For instance, a series of chalcone-based quaternary pyridinium salts with varying alkyl chain lengths were synthesized to investigate their antimicrobial activity. wiley.com Metathesis reactions are commonly used to exchange the initial halide anion for other anions like hexafluorophosphate (B91526) (PF₆⁻), tetrafluoroborate (B81430) (BF₄⁻), or bis(trifluoromethylsulfonyl)imide (NTf₂⁻), which can alter the physical and chemical properties of the ionic liquid. nih.govmdpi.com

The following table shows examples of synthesized quaternary pyridinium ionic liquids:

| Pyridine Derivative | Alkylating Agent | Counter-anion | Product | Reference |

| Pyridine | Dodecyl bromide | Bromide | 1-Dodecylpyridinium bromide | prepchem.com |

| Dipyridine hydrazone | Dodecyl iodide | Iodide | 1-Dodecyl-3-((2-(1-dodecylpyridin-1-ium-4-carbonyl)hydrazono)methyl)pyridin-1-ium iodide | nih.gov |

| 3-{3-[2,4-Bis(prop-2-yn-1-yloxy)phenyl]-3-oxoprop-1-en-1-yl}pyridine | 1-Bromododecane | Bromide | (E)-3-{3-[2,4-Bis(prop-2-yn-1-yloxy)phenyl]-3-oxoprop-1-en-1-yl}-1-dodecylpyridin-1-ium bromide | wiley.com |

| 4,4'-(1,2,4-oxadiazole-3,5-diyl)bis(pyridine) | Dodecyl iodide | Iodide | 4,4'-(1,2,4-oxadiazole-3,5-diyl)bis(1-dodecylpyridin-1-ium) iodide | rsc.org |

Covalent and Non-Covalent Functionalization for Targeted Applications

The strategic functionalization of this compound is pivotal for tuning its physicochemical properties and tailoring it for specific, advanced applications. Derivatization can be achieved through two primary routes: the formation of robust covalent bonds to introduce new functional groups, or the exploitation of weaker, non-covalent interactions to drive self-assembly into supramolecular architectures. These strategies allow for the modification of the molecule's solubility, reactivity, and interfacial behavior.

Covalent Functionalization Strategies

Covalent modification of this compound can be directed at two principal sites: the pyridin-2-one ring or the N-1 dodecyl chain. The pyridin-2-one core, in particular, offers rich chemistry for derivatization.

Functionalization of the Pyridin-2-one Ring

The pyridin-2-one ring is an electron-rich heteroaromatic system, making it amenable to various substitution reactions. Its reactivity is distinct from that of pyridine, which is generally electron-deficient and resistant to electrophilic attack. uoanbar.edu.iq The electronic character of the pyridin-2-one tautomer renders the C3 and C5 positions electron-rich and thus susceptible to electrophilic substitution, while the C4 and C6 positions are more electron-deficient and reactive towards nucleophiles. rsc.org

Key covalent functionalization reactions applicable to the pyridin-2-one scaffold include:

Electrophilic Aromatic Substitution: The electron-rich nature of the ring facilitates electrophilic attack, primarily at the C3 and C5 positions. rsc.org Reactions such as halogenation (e.g., bromination) and nitration can be performed, although nitration of pyridine systems often requires vigorous conditions and can be complicated by N-protonation in acidic media. uoanbar.edu.iqbiosynth.com

Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods enable the direct, site-selective functionalization of C-H bonds, offering an efficient route to complex derivatives. For the 2-pyridone core, rhodium and nickel catalysts have been used for C6-selective borylation and alkylation. rsc.org Iron-catalyzed and metal-free radical reactions have also been developed for C3-selective arylation with reagents like arylboronic acids or arylhydrazines. rsc.org These methods provide powerful tools for introducing aryl, alkyl, and other functional groups onto the pyridone ring with high precision.

Nucleophilic Substitution: While less common for the electron-rich ring, pyridin-2-ol, the tautomeric form, can act as an ambident nucleophile, reacting at either the nitrogen or oxygen atom. researchgate.net This reactivity can be harnessed for substitution reactions, for example, with highly electrophilic partners like perhalogenated pyridines. researchgate.net

Functionalization of the N-Dodecyl Chain

The 12-carbon alkyl chain is chemically more inert than the aromatic ring. However, covalent modification is possible, typically through radical reactions. Such reactions are often difficult to control and may lack the site-selectivity seen in ring functionalization. Terminal functionalization at the ω-carbon (C-12) could introduce a secondary functional group, transforming the molecule into a bola-amphiphile if the new group is also polar.

Table 1: Potential Covalent Functionalization Reactions for the this compound Scaffold This table is based on established reactivity of the 2-pyridone core.

| Reaction Type | Target Site(s) | Typical Reagents/Catalysts | Potential Product Class | Research Finding Reference |

| Halogenation | C3, C5 | N-Bromosuccinimide (NBS), Br₂ | Halogenated Pyridones | biosynth.com |

| C3-Arylation | C3 | Arylhydrazine HCl, K₂CO₃/O₂ | 3-Aryl-pyridinones | rsc.org |

| C6-Borylation | C6 | Bis(pinacolato)diboron, Rh-catalyst | 6-Boryl-pyridinones | rsc.org |

| C6-Alkylation | C6 | Dienes/Alkenes, Ni-catalyst | 6-Alkyl-pyridinones | rsc.org |

| N/O-Alkylation | N/O | Alkyl Halides, Base | Pyridinium Ethers / N-Alkoxy Pyridones | researchgate.net |

Non-Covalent Functionalization and Self-Assembly

Non-covalent functionalization leverages intermolecular forces to construct ordered, dynamic systems. rsc.org this compound is an amphiphilic molecule, possessing a hydrophilic pyridone headgroup and a long, hydrophobic dodecyl tail. This dual nature is the primary driver for its self-assembly in solution. rsc.orgsciforum.net

The key non-covalent interactions governing the assembly of this molecule include:

Hydrophobic Interactions: In aqueous environments, the dodecyl chains aggregate to minimize their contact with water molecules, which is an entropically favorable process. rsc.org This is the principal force driving the formation of a hydrophobic core in self-assembled structures.

Hydrogen Bonding: The pyridone headgroup contains a carbonyl (C=O) group, which is a hydrogen bond acceptor, and an N-H group (in its tautomeric form or when interacting with proton donors), which is a hydrogen bond donor. These interactions can lead to ordered arrangements of the headgroups. sciforum.netresearchgate.net

π–π Stacking: The aromatic pyridone ring can engage in π–π stacking interactions with adjacent rings, contributing to the stability and order of the assembled structures. sciforum.net

These combined interactions can lead to the formation of diverse supramolecular structures. Depending on factors like concentration, solvent, and temperature, this compound could form micelles, vesicles, nanofibers, or hydrogels. nih.gov Furthermore, its amphiphilic character makes it a candidate for forming self-assembled monolayers (SAMs) on various substrates. acs.orgkombyonyx.com On a hydrophobic surface, the dodecyl tails would adsorb, exposing the polar pyridone heads. Conversely, on a hydrophilic or metallic surface like gold (via a modified thiol-terminated chain), the headgroups would interact with the surface, creating a hydrophobic outer layer. acs.orgkombyonyx.com This ability to form defined interfaces is crucial for applications in sensing, surface coating, and nanotechnology.

Table 2: Non-Covalent Interactions and Potential Supramolecular Assemblies

| Interaction Type | Molecular Moiety Involved | Resulting Supramolecular Structure | Potential Application | Research Finding Reference |

| Hydrophobic Effect | Dodecyl Chain | Micelles, Vesicles, Bilayers | Drug Delivery, Nanoreactors | rsc.org |

| Hydrogen Bonding | Pyridone Headgroup (C=O, N-H) | Nanofibers, Hydrogels, Ordered Monolayers | Biomaterials, Tissue Engineering | sciforum.netnih.gov |

| π–π Stacking | Pyridone Ring | Stacked Aggregates, Ordered Films | Organic Electronics, Sensing | sciforum.net |

| Van der Waals Forces | Dodecyl Chain | Dense Packing in Monolayers/Bilayers | Surface Modification, Lubrication | acs.org |

Computational Chemistry and Theoretical Insights into 1 Dodecylpyridin 2 1h One Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.orgscispace.com It has become a vital tool in chemistry for predicting molecular properties. scispace.com

Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors

DFT calculations are instrumental in understanding the electronic characteristics of molecules such as 1-dodecylpyridin-2(1H)-one. Key aspects of these investigations include the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. numberanalytics.com

The electronic properties, including the locations of electrophilic and nucleophilic reactive sites, can be described using FMOs, quantum reactivity descriptors, and the molecular electrostatic potential. bhu.ac.in For related pyridinium (B92312) compounds, the HOMO and LUMO energy levels have been determined, providing insights into their electronic behavior. For instance, in a study of styrylpyridinium derivatives, compounds with strong electron-donating groups exhibited intense fluorescence in the near-infrared region. nih.gov

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the electrostatic potential on the molecule's surface, with different colors indicating regions of attraction (red) and repulsion (blue) for a positive charge. bhu.ac.in This map helps in identifying the likely sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Model Pyridinium System

| Parameter | Value | Reference |

| HOMO Energy | Varies with substituent | acs.org |

| LUMO Energy | Varies with substituent | acs.org |

| HOMO-LUMO Gap (ΔEFMO) | Correlates with substituent's σp parameter | acs.org |

| Dipole Moment | 4.8670 Debye (for a related chalcone) | bhu.ac.in |

Conformational Landscapes and Energetic Profiles

The long dodecyl chain in this compound allows for a multitude of possible conformations. Conformational analysis, often performed using DFT, is crucial for understanding the molecule's three-dimensional structure and its flexibility. chemistrysteps.com These studies involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. chemistrysteps.com

For similar flexible molecules, DFT calculations have been used to determine the relative energies of different conformers. ethz.ch For example, in a study of 5-benzylimidazolidin-4-one derivatives, DFT calculations with dispersion corrections were employed to evaluate the stability of different rotational isomers (rotamers). ethz.ch The results of such calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational models. researchgate.net The flexibility of the molecule can lead to various conformations, and DFT calculations can help identify the most stable ones in the solid state. researchgate.net

Prediction of Spectroscopic Properties

DFT is also a valuable tool for predicting various spectroscopic properties, which can aid in the characterization of new compounds. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). acs.orgresearchgate.net For instance, TD-DFT calculations have been used to analyze the electronic transitions in chalcone (B49325) derivatives and other organic molecules. bhu.ac.inconicet.gov.ar

In addition to UV-Vis spectra, DFT can be used to predict vibrational spectra (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com Predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. aalto.fi For example, the 1H and 13C NMR spectra of various N-alkylpyridinium compounds have been reported and are used for structural confirmation. mdpi.commdpi.comrsc.org

Table 2: Predicted Spectroscopic Data for a Related Pyridinium Compound

| Spectroscopic Technique | Predicted/Observed Data | Reference |

| 1H NMR | δ = 0.87 (t, 3H), 1.18–1.44 (m, 18H), 1.99–2.14 (m, 2H), 5.01 (t, 2H), 8.18 (t, 2H), 8.63 (t, 1H), 9.45 (d, 2H) | mdpi.com |

| 13C NMR | δ = 14.0, 22.5, 26.0, 28.9, 29.1, 29.2, 29.3, 29.4, 31.7, 61.9, 128.3, 144.5, 145.8 | mdpi.com |

| UV-Vis Absorption Max (λmax) | Varies with solvent and substituents | nih.gov |

Note: The NMR data is for 1-dodecylpyridinium bromide and serves as a close approximation. The actual chemical shifts for this compound may vary slightly.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, complementing the static picture offered by DFT. mdpi.comnih.gov These simulations are particularly useful for studying large and flexible molecules like this compound.

Dynamic Behavior and Conformational Flexibility in Solvated Environments

MD simulations can model the behavior of this compound in different solvents, revealing how the solvent influences its conformation and dynamics. mdpi.com The process typically involves creating a simulation box containing the molecule of interest surrounded by solvent molecules and then solving Newton's equations of motion for all atoms in the system. nih.gov This allows for the exploration of the conformational space available to the molecule in a solvated state. mdpi.com

Simulations of similar amphiphilic molecules have shown how the alkyl chain can adopt various conformations and how the molecule interacts with the surrounding solvent. mdpi.com The flexibility of the dodecyl chain is a key factor in its dynamic behavior, and MD simulations can quantify this by analyzing parameters such as root-mean-square deviation (RMSD) and dihedral angle distributions.

Interactions with Material Surfaces and Other Molecular Species

The amphiphilic nature of this compound, with its polar pyridone head group and nonpolar dodecyl tail, suggests it will have interesting interactions with surfaces and other molecules. MD simulations are an excellent tool for studying these interactions at the atomic level.

For example, simulations can be used to investigate the adsorption of such molecules onto material surfaces, such as metals or polymers. researchgate.net This is relevant for applications like corrosion inhibition, where the molecule forms a protective layer on the metal surface. researchgate.net The simulations can reveal the orientation of the molecule on the surface and the nature of the interactions (e.g., electrostatic, van der Waals). researchgate.net

MD simulations can also model the aggregation of these molecules to form micelles or other supramolecular structures in solution. Furthermore, the interactions of this compound with other molecular species, such as biomolecules or other surfactants, can be investigated to understand its behavior in complex environments. researchgate.net

Monte Carlo (MC) Simulation Approaches

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemical systems, they are particularly useful for studying complex phenomena where the number of possible configurations is vast, such as the interaction of molecules with surfaces. The method can simulate the behavior of individual molecules and build a picture of the macroscopic properties of the system by averaging over many steps and configurations.

Monte Carlo simulations provide a powerful molecular-level tool for investigating the adsorption of molecules like this compound onto various substrates. This approach is particularly valuable for understanding its performance in applications such as corrosion inhibition, where the formation of a protective layer on a metal surface is critical.

The simulation typically begins by defining a simulation box containing the surface (e.g., a metal lattice) and the molecules of interest. The interactions between all particles are governed by a force field, which includes terms for bonded and non-bonded interactions. The Grand Canonical Monte Carlo (GCMC) ensemble is often employed for adsorption studies, as it holds the chemical potential, volume, and temperature constant, allowing the number of particles to fluctuate, which mimics the exchange of molecules between a bulk solution and the surface. nih.gov

The core of the MC simulation involves attempting random moves—such as translation, rotation, or insertion/deletion of a molecule—and accepting or rejecting these moves based on a set of probabilistic rules, often the Metropolis algorithm. diva-portal.org This process generates a sequence of configurations that, at equilibrium, represents the system's thermodynamic state.

For this compound, MC simulations can model how the molecule orients itself upon approaching a surface. The amphiphilic nature of the molecule, with its polar pyridinone head and nonpolar dodecyl tail, dictates its adsorption geometry. Simulations can reveal the most stable adsorption configurations, showing the polar head group interacting with a metallic surface while the hydrophobic tail extends away from it. This process is crucial for forming a dense, protective film.

Key outputs from these simulations include:

Adsorption Energy: This value quantifies the strength of the interaction between the this compound molecule and the surface. A high negative adsorption energy indicates strong, stable adsorption, which is a desirable trait for applications like corrosion inhibition.

Surface Coverage (θ): The simulation can predict the fraction of the surface covered by the adsorbate molecules at a given concentration and temperature. This is often visualized through snapshots of the simulation cell, showing the distribution of molecules on the surface.

Adsorption Isotherms: By running simulations at various concentrations, an adsorption isotherm can be constructed, which relates the amount of adsorbed substance to its concentration in the bulk phase at constant temperature. Theoretical studies on similar pyridinone derivatives have shown that their adsorption often follows the Langmuir adsorption model, which assumes monolayer adsorption onto a surface with a finite number of identical sites. researchgate.netresearchgate.net MC simulations can validate these models and provide insight into deviations caused by intermolecular interactions. susmost.com

For instance, simulations of related cationic surfactants have demonstrated that the long alkyl chains play a significant role in stabilizing the adsorbed film through van der Waals interactions between adjacent molecules. doi.org MC simulations can explicitly model these lateral interactions, which are often simplified in analytical models like the Langmuir isotherm. susmost.com These computational studies help to establish a direct link between the molecular structure of this compound and the morphology of the protective layer it forms. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods aimed at establishing a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. These models are instrumental in modern computational chemistry for screening virtual libraries of compounds and guiding the rational design of new molecules with enhanced performance.

To build a QSAR/QSPR model for this compound and its derivatives, a set of known molecules with measured performance data (e.g., inhibition efficiency, receptor binding affinity) is required. For each molecule, a series of numerical values known as "molecular descriptors" are calculated. These descriptors encode different aspects of the molecular structure.

Common classes of molecular descriptors include:

Constitutional Descriptors: These reflect the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are numerical representations of molecular connectivity and shape.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these describe the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO). E-HOMO is related to the molecule's ability to donate electrons, while E-LUMO relates to its ability to accept electrons. The energy gap (ΔE = E-LUMO - E-HOMO) is an indicator of molecular reactivity.

Physicochemical Descriptors: These include properties like the partition coefficient (log P), which measures hydrophobicity, and molar refractivity, related to molecular volume. wisdomlib.org

A multiple linear regression (MLR) or other machine learning algorithm is then used to generate an equation that links a combination of these descriptors to the observed activity or property.

An illustrative, generalized QSPR equation might look like this: Performance = c₀ + c₁(E-HOMO) + c₂(log P) + c₃*(Dipole Moment) + ... where c₀, c₁, c₂, etc., are coefficients determined by the statistical fitting process.

The table below summarizes key molecular descriptors that are frequently used in QSAR/QSPR studies of pyridinone derivatives and their typical relevance.

| Descriptor Category | Specific Descriptor | Relevance to Performance |

| Quantum Chemical | Energy of HOMO (E-HOMO) | Relates to the ability to donate electrons. Higher values often correlate with stronger adsorption on metal surfaces. |

| Quantum Chemical | Energy of LUMO (E-LUMO) | Relates to the ability to accept electrons. Important for back-donation interactions. |

| Quantum Chemical | Energy Gap (ΔE = E-LUMO - E-HOMO) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Quantum Chemical | Dipole Moment (μ) | Measures the polarity of the molecule. Can influence solubility and interaction with polar surfaces. |

| Physicochemical | Partition Coefficient (log P) | Quantifies hydrophobicity. Crucial for understanding partitioning behavior between aqueous and organic phases, or interaction with hydrophobic/hydrophilic surfaces. wisdomlib.org |

| Constitutional | Molecular Weight (MW) | A fundamental descriptor related to the size of the molecule. wisdomlib.org |

| Geometrical | Total Surface Area (TSA) | Relates to the molecule's physical size and potential for surface interaction. A larger surface area can lead to greater surface coverage. |

The primary utility of a validated QSAR/QSPR model is its predictive power. Once a statistically robust correlation between molecular descriptors and performance has been established, the model can be used to predict the performance of new, yet-to-be-synthesized derivatives of this compound.

The process for predictive modeling typically follows these steps:

Virtual Derivative Generation: A library of virtual derivatives is created by systematically modifying the structure of this compound. Modifications could include changing the length of the alkyl chain, adding various functional groups to the pyridinone ring, or altering substituents on the ring.

Descriptor Calculation: For each of these virtual derivatives, the same set of molecular descriptors used to build the original model is calculated.

Performance Prediction: The validated QSAR/QSPR equation is applied to the calculated descriptors for the virtual molecules to predict their performance parameters.

Prioritization for Synthesis: The virtual derivatives predicted to have the most improved or desirable properties are identified. These compounds then become high-priority candidates for actual chemical synthesis and experimental testing.

This in silico approach significantly accelerates the discovery and optimization process. It allows researchers to explore a vast chemical space computationally, focusing expensive and time-consuming laboratory efforts only on the most promising candidates. For example, if a QSAR model for corrosion inhibition indicates that a higher E-HOMO and a larger surface area improve performance, a medicinal chemist can design derivatives that incorporate electron-donating groups and bulkier substituents on the pyridinone scaffold. The model would then be used to predict the inhibition efficiency of these new designs before any are made in the lab. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern molecular engineering.

Supramolecular Chemistry and Non Covalent Interactions of 1 Dodecylpyridin 2 1h One

Principles of Molecular Recognition and Host-Guest Complexation

Molecular recognition is the foundation of supramolecular chemistry, describing the specific and selective binding between a host molecule and a guest molecule through non-covalent interactions. numberanalytics.comuclouvain.be The effectiveness of this process hinges on the principle of complementarity, where the host and guest have compatible shapes, sizes, and chemical functionalities. numberanalytics.com This "lock-and-key" relationship, first proposed to explain enzyme-substrate specificity, is governed by a variety of non-covalent forces, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. numberanalytics.comnih.gov The formation of a host-guest complex is a reversible process, and the strength of the association is quantified by the binding or association constant (K). numberanalytics.com

In the context of pyridinone-containing structures, the principles of molecular recognition are vividly demonstrated. The pyridone ring, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, can engage in specific interactions. For instance, the dimerization of 2-pyridone has a determined strength, showcasing its capacity for self-complexation. mdpi.com The hydrophobic dodecyl chain of 1-dodecylpyridin-2(1H)-one introduces an additional element for recognition, particularly in aqueous media, where hydrophobic effects can drive the inclusion of guest molecules. nih.gov The ability of such host molecules to selectively bind guests is crucial for applications ranging from molecular sensing to the development of new materials. numberanalytics.commdpi.com

The study of host-guest complexes often involves determining the stoichiometry of the interaction, which is frequently found to be 1:1 but can also form more complex assemblies like 1:2 or 2:1 ratios. uclouvain.benankai.edu.cn Techniques such as NMR titration are instrumental in quantifying the stability constants of these complexes. mdpi.comnankai.edu.cn

Self-Assembly Mechanisms and Formation of Ordered Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. hiroshima-u.ac.jpacs.org This process is a cornerstone of supramolecular chemistry, enabling the construction of complex architectures from simpler molecular components. hiroshima-u.ac.jp The final, stable supramolecular structure represents a thermodynamic minimum in the system. hiroshima-u.ac.jp

For molecules like this compound, self-assembly can lead to a variety of ordered arrangements. The pyridone moiety is a key player in this process. For example, pyridone units can be integrated into larger building blocks to create porous hydrogen-bonded organic frameworks (HOFs). mdpi.com The self-aggregation of such monomers can lead to a transition from cyclic to linear polymeric species as the concentration increases. mdpi.com

The mechanism of self-assembly can follow different pathways, such as isodesmic or cooperative models. rsc.org In an isodesmic pathway, the energy of association is independent of the size of the growing oligomer, whereas in a cooperative mechanism, the stability increases as the assembly grows. rsc.org Computational studies can help differentiate between these mechanisms by calculating the free energy changes during oligomerization. rsc.org The resulting supramolecular architectures can range from discrete complexes to one-dimensional chains, two-dimensional layers, and three-dimensional frameworks, with the topology often depending on the design of the molecular building blocks. acs.org

Role of Hydrogen Bonding, π-π Stacking, and Van der Waals Interactions in Assembly

The formation and stability of supramolecular assemblies involving this compound and related pyridone structures are governed by a combination of non-covalent interactions.

Hydrogen Bonding: This is a highly directional and specific interaction that plays a critical role in molecular recognition and self-assembly. numberanalytics.comwikipedia.org The pyridone moiety is an excellent motif for hydrogen bonding, possessing both a hydrogen bond donor (N-H) and an acceptor (C=O). acs.org This allows for the formation of robust and predictable patterns, such as the characteristic pyridone homosynthon, where two pyridone molecules form a dimer through two N-H···O hydrogen bonds. acs.org This synthon is a reliable connector for building larger supramolecular motifs. acs.org In some cases, even weaker C-H···O and C-H···N interactions can be crucial in forming extensive supramolecular networks. acs.org The strength of hydrogen bonds can vary, but they are generally stronger than van der Waals forces. wikipedia.organalis.com.my

The interplay of these forces is complex and determines the final structure and properties of the supramolecular assembly. analis.com.myrsc.org Hirshfeld surface analysis is a computational tool used to quantify the various intermolecular interactions within a crystal structure. acs.org

Metal-Ligand Coordination in Supramolecular Frameworks Incorporating Pyridinone Moieties

Metal-ligand coordination is a powerful tool in supramolecular chemistry for constructing well-defined and robust architectures. analis.com.my This type of interaction involves the donation of electrons from a ligand to a metal ion, forming a coordinate bond that is generally stronger than hydrogen bonds. analis.com.mynih.gov The pyridone moiety, with its potential donor atoms (N and O), can act as a ligand for various metal ions.

The incorporation of metal ions into frameworks built from pyridinone-containing ligands can lead to the formation of coordination polymers with diverse dimensionalities (1D, 2D, or 3D). analis.com.my The geometry of the resulting framework is influenced by factors such as the coordination preference of the metal ion and the design of the ligand. nih.govmdpi.com For example, kinetically labile d¹⁰ transition metal ions like zinc(II) can provide dynamism to the system. nih.gov

In some systems, the pyridinone ligand can exhibit metal-ligand cooperativity, where both the metal center and the ligand are actively involved in a chemical transformation. wikipedia.org This can involve the ligand acting as a Lewis base to bind a substrate or participating in aromatization/dearomatization processes to facilitate a reaction. wikipedia.org The electronic properties of the ligand, such as the presence of electron-donating or -withdrawing groups, can be tuned to influence the properties of the resulting metal complex, including the spin state of the metal ion. mdpi.com

The combination of metal-ligand coordination with other non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the creation of highly ordered and functional supramolecular materials. analis.com.myresearchgate.net

Applications in Advanced Materials Science and Engineering Non Biological Contexts

Development of Functional Materials and Composites

The unique molecular structure of 1-dodecylpyridin-2(1H)-one, featuring a polar pyridone head group and a long, nonpolar dodecyl tail, makes it a valuable component in the creation of advanced functional materials. This amphiphilic nature drives its integration into various material systems, leading to enhanced properties and novel functionalities.

Integration of this compound into Polymeric Matrices

The incorporation of this compound and its derivatives into polymeric matrices is a strategy to develop sustainable and functional composites. d-nb.info These composites can be tailored for a wide range of applications, from packaging to biomedical devices. d-nb.infonih.gov The long alkyl chain of this compound can enhance the compatibility and dispersion of the molecule within hydrophobic polymer matrices.

Research has shown that amphiphilic compounds with similar structures, such as those based on 1,4-dihydropyridine (B1200194) (1,4-DHP), can act as functional fillers. nih.govrsc.org The integration of such molecules can improve the mechanical and thermal properties of the resulting polymer composites. researchgate.net For instance, the polymerization of organogels formed by heterobifunctional gelators in monomeric solvents allows for the embedding of nanofibers within a polymer matrix, leading to materials with improved thermal and physical properties. researchgate.net While direct studies on this compound in this specific context are not prevalent, the principles of using amphiphilic molecules to modify polymer properties are well-established. The pyridinium (B92312) moiety, in particular, can be quaternized to introduce cationic charges, which can be beneficial for applications requiring antimicrobial properties or specific interactions with negatively charged species. rsc.org

Role in Nanostructured Materials and Self-Assembled Systems

Nanostructured materials, which have at least one dimension in the nanoscale (1-100 nm), exhibit unique properties due to their high surface area-to-volume ratio and quantum effects. uoanbar.edu.iq These materials can be classified into various categories, including inorganic-based, carbon-based, organic-based, and composite-based nanomaterials. ijnc.ir this compound, as an organic molecule, can play a significant role in the formation of organic and composite nanostructured materials.

The amphiphilic character of this compound is central to its ability to form self-assembled systems. In aqueous environments, these molecules can spontaneously organize into structures like micelles or vesicles, where the hydrophobic dodecyl tails are shielded from the water, and the hydrophilic pyridone heads are exposed. uni-regensburg.de This self-assembly is a bottom-up approach to creating nanostructures with controlled size and shape. scispace.com

The process of self-assembly is crucial for creating functional nanomaterials. For example, styrylpyridinium derivatives, which share structural similarities with this compound, have been shown to form nanoparticles via methods like ethanol (B145695) injection. mdpi.com These self-assembled nanoparticles have potential applications in various fields, including as delivery systems. rsc.orgmdpi.com The resulting nanoparticles from similar amphiphilic compounds have been characterized for their size and stability, demonstrating the feasibility of creating well-defined nanostructures. mdpi.com The ability of such molecules to form aggregates with specific morphologies, like nanofibers or spherical vesicles, is key to their function in nanostructured materials. uni-regensburg.denih.gov

Chemo/Electrochemical Sensor Design and Detection Principles

The development of sensitive and selective sensors for detecting specific ions and molecules is a critical area of research with applications in environmental monitoring, clinical diagnostics, and industrial process control. This compound and its derivatives have emerged as promising candidates for the recognition elements in these sensors due to their ability to selectively bind with target analytes.

Selective Recognition of Ions and Molecules in Aqueous Media

The design of molecules capable of selective recognition in aqueous environments is challenging due to the competitive nature of water molecules. rsc.org However, derivatives of this compound have been successfully employed as ionophores in electrochemical sensors for the detection of specific ions.

For instance, a Schiff base derivative incorporating a dodecylpyridinium moiety was synthesized and used as an ionophore in a potentiometric membrane sensor for the detection of uranium(VI) ions in water. rsc.orgnih.govresearchgate.net The sensor demonstrated a Nernstian response to uranium(VI) ions over a wide concentration range and exhibited a low detection limit. nih.govresearchgate.net The selectivity of the sensor is attributed to the effective binding of the uranium(VI) ions to the active sites within the ionophore. rsc.org The long dodecyl chain contributes to the lipophilicity of the ionophore, ensuring its stable incorporation into the sensor's PVC membrane. rsc.org

Similarly, other pyridinium derivatives have been developed as fluorescent probes for the sequential recognition of cations like Zn2+ and anions such as pyrophosphate in aqueous solutions. researchgate.net Cationic pyrene-based fluorophores with dodecylpyridinium units have also shown high affinity for anions like BF4-, PF6-, and ClO4- in aqueous environments. worktribe.com This highlights the versatility of the pyridinium scaffold in designing receptors for a variety of target species. The principle of molecularly imprinted polymers (MIPs) also offers a pathway for creating materials with high selectivity for target molecules in aqueous media. rsc.org

Transduction Mechanisms in Sensor Platforms

In a chemical sensor, the transducer is a critical component that converts the chemical recognition event into a measurable signal. mdpi.com For sensors utilizing this compound derivatives, the transduction mechanism is typically electrochemical. nih.govresearchgate.net

The efficiency of the ion-to-electron transduction at the interface between the ion-selective membrane and the electrode is crucial. nih.gov Different materials can be used as solid contacts to improve this transduction, including multiwalled carbon nanotubes (MWCNTs), polyaniline (PANi), and ferrocene. nih.gov The choice of transducer material affects the electrochemical features of the sensor, such as its capacitance and resistance, and ultimately its analytical performance. nih.gov Other transduction mechanisms, such as piezoelectric, piezoresistive, and triboelectric, are also employed in sensor design, often in combination to enhance performance. mdpi.commdpi.com However, for ion-selective electrodes based on pyridinium derivatives, potentiometric transduction remains a primary and effective mechanism. nih.govresearchgate.net

Environmental Fate and Transport Considerations for 1 Dodecylpyridin 2 1h One

Environmental Persistence and Degradation Pathways (e.g., Abiotic and Biotic Transformation)

Abiotic Transformation:

Hydrolysis: The pyridinone structure contains an amide bond within the ring, which can be susceptible to hydrolysis under certain pH conditions. However, the stability of the aromatic ring may render it relatively resistant to hydrolysis under typical environmental pH ranges (pH 5-9). Studies on similar pyridinium (B92312) compounds suggest that hydrolysis rates can be influenced by the position of substituents on the ring cas.cz. Without specific experimental data, the hydrolysis half-life of 1-Dodecylpyridin-2(1H)-one remains undetermined.

Photolysis: The pyridine (B92270) ring contains chromophores that can absorb light in the ultraviolet spectrum, suggesting that direct photolysis in sunlit surface waters could be a potential degradation pathway. The efficiency of this process would depend on factors like water clarity, depth, and the presence of photosensitizing agents in the water.

Biotic Transformation: The biodegradability of this compound is expected to be a significant degradation pathway.

The long dodecyl chain is a linear alkane, which is generally susceptible to aerobic biodegradation by microorganisms. Bacteria can initiate degradation of the alkyl chain through terminal oxidation, followed by beta-oxidation.

Given these characteristics, this compound is likely to be classified as moderately persistent in the environment. The alkyl chain is expected to degrade, but the persistence of the pyridinone ring could lead to the formation of more polar and mobile transformation products.

Distribution and Partitioning Across Environmental Compartments (e.g., Water, Soil, Sediment, Air)

The distribution of a chemical in the environment is governed by its physical-chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Specific experimental data for these properties for this compound are not available. However, its structure as an amphiphilic molecule (containing both a hydrophilic polar head group and a hydrophobic non-polar tail) allows for a qualitative assessment of its likely partitioning behavior.

Water: The pyridinone group imparts some degree of water solubility, while the long dodecyl chain is hydrophobic. This suggests that the compound will have limited water solubility and will exhibit surface-active properties, tending to accumulate at interfaces.

Soil and Sediment: Due to its hydrophobic dodecyl chain, this compound is expected to have a strong affinity for organic matter in soil and sediment. Therefore, significant partitioning from the water column into soil and sediment is anticipated. The polar pyridinone head may also interact with charged mineral surfaces in the soil.

Air: The compound has a relatively high molecular weight and a polar functional group, which would result in a very low vapor pressure. Consequently, partitioning to the atmosphere is expected to be negligible, and it is not considered a volatile compound.

Adsorption and Desorption Dynamics in Environmental Matrices

The adsorption and desorption behavior of this compound in soil and sediment is expected to be a critical process governing its environmental mobility and bioavailability.

Adsorption: Strong adsorption to soil and sediment is predicted for this compound. The primary mechanisms for this adsorption are likely to be:

Hydrophobic Interactions: The long dodecyl tail will preferentially partition into the organic carbon fraction of soil and sediment. The strength of this interaction is generally correlated with the soil organic carbon content; higher organic carbon leads to stronger adsorption.

Ionic and Polar Interactions: The pyridinone ring is polar and may participate in hydrogen bonding or dipole-dipole interactions with clay mineral surfaces and natural organic matter. If the pyridine nitrogen becomes protonated under acidic environmental conditions, the resulting cation would strongly bind to negatively charged sites on clay and humic substances through cation exchange.

Studies on other long-chain cationic and polar non-ionic surfactants show that they are generally immobile in soil due to strong adsorption researchgate.net.

Desorption: Consistent with strong adsorption, desorption of this compound from soil and sediment particles back into the water phase is expected to be limited. This would result in low mobility in soil and a low potential for leaching into groundwater. The desorption process is often observed to be hysteretic for such compounds, meaning that they are more strongly retained by the solid phase than predicted from the adsorption phase alone.

Bioavailability and Potential for Environmental Biotransformation

The bioavailability of a chemical refers to the fraction that is available for uptake by organisms. For this compound, bioavailability will be significantly influenced by its strong partitioning behavior.

Aquatic Bioavailability: In the water column, the bioavailability of dissolved this compound to pelagic organisms may be reduced due to its rapid partitioning to suspended solids and sediment. However, its surfactant properties could lead to interactions with the biological membranes of aquatic organisms.

Soil and Sediment Bioavailability: For organisms living in soil and sediment (benthic organisms and microorganisms), the bioavailability might be high due to direct contact with the sorbed compound. Strong adsorption does not necessarily eliminate bioavailability for these organisms.

Potential for Environmental Biotransformation: As discussed in section 7.1, biotransformation is a likely fate for this compound.

The primary site for biotransformation is expected to be the dodecyl chain, which can be degraded by a wide range of microorganisms present in soil and sediment.

The degradation of the pyridine ring is likely to be slower and may require specific microbial populations.

The strong adsorption to soil and sediment places the compound in close proximity to a large and diverse microbial community, which could facilitate its biotransformation over time. The rate and extent of this transformation would depend on environmental conditions such as temperature, pH, oxygen availability, and the microbial community composition.

Due to the lack of specific experimental studies, a data table for the environmental fate and transport of this compound cannot be generated. The information presented is a qualitative assessment based on chemical structure and the known behavior of similar compounds.

Future Research Directions and Emerging Paradigms for 1 Dodecylpyridin 2 1h One Research

Rational Design of Next-Generation Pyridinone-Based Materials

The future of materials science involving 1-dodecylpyridin-2(1H)-one lies in the shift from trial-and-error discovery to rational, targeted design. This approach leverages a fundamental understanding of structure-property relationships to create novel pyridinone derivatives with precisely tailored functionalities. By strategically modifying the pyridinone core, researchers can manipulate key physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities. frontiersin.org

A cornerstone of this paradigm is structure-based design, where detailed atomic-level information of a target, such as an enzyme active site, guides the synthesis of inhibitors with enhanced potency and selectivity. larvol.comnih.gov For instance, the crystal structures of pyridone inhibitors in complex with their biological targets can reveal the molecular determinants for binding, allowing for the rational design of new compounds with improved activity spectrums. nih.gov This methodology involves identifying key structural elements that enhance binding affinity and inhibitory potency, leading to the development of superior compounds. larvol.com The versatility of the pyridinone scaffold makes it an ideal candidate for such rational design, as it can be functionalized to serve as a hydrogen bond donor and acceptor, making it suitable for applications in biomolecular mimetics and kinase hinge-binding motifs. frontiersin.org

Future work will likely focus on creating extensive libraries of this compound derivatives with systematic variations in substituent groups to probe their effects on material performance, whether for biological applications or advanced materials.

Integration of Advanced Characterization with Multiscale Modeling

To accelerate the rational design process, future research will increasingly rely on the powerful synergy between advanced characterization techniques and multiscale modeling. This integrated approach allows for a comprehensive understanding of pyridinone-based systems, from their electronic structure to their bulk material properties.

Advanced characterization methods provide the empirical data necessary to build and validate computational models. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, DEPT, and COSY), and Fourier-transform infrared spectroscopy (FT-IR) are crucial for elucidating the precise three-dimensional structures and chemical environments of pyridinone derivatives and their complexes. colab.wsipb.ptresearchgate.net

| Characterization Technique | Information Provided for Pyridinone Structures | References |

| X-ray Crystallography | Provides precise 3D atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the solid state. | researchgate.netacs.org |

| Nuclear Magnetic Resonance (NMR) | Elucidates the chemical structure, connectivity, and dynamic behavior of molecules in solution. Advanced 2D techniques (e.g., COSY, HSQC) reveal proton-proton and proton-carbon correlations. | ipb.ptresearchgate.net |

| Fourier-Transform Infrared (FT-IR) | Identifies functional groups (e.g., C=O, N-H, C-N) and provides information on chemical bonding within the molecule. | colab.wsresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight and elemental composition, confirming the molecular formula. | colab.ws |

| UV-Vis Spectroscopy | Investigates the electronic transitions within the molecule and can be used to study interactions with other species, such as metal ions. | researchgate.net |

This experimental data serves as the foundation for multiscale modeling, which bridges different levels of theory to simulate complex material phenomena. nih.govdierk-raabe.com At the most fundamental level, quantum mechanics (QM) methods like Density Functional Theory (DFT) can elucidate the electronic structure and bonding of the pyridinone ring. dierk-raabe.com These insights can be fed into larger-scale molecular mechanics (MM) and molecular dynamics (MD) simulations to predict the conformational behavior, interactions, and collective properties of systems containing this compound. researchgate.net By combining QM and MM (the QM/MM approach), researchers can accurately model specific regions of interest, such as an enzyme's active site, while treating the surrounding environment with less computationally intensive methods. researchgate.net This integrated workflow, where experimental characterization validates and refines predictive models, will be instrumental in designing the next generation of pyridinone materials.

Synergistic Approaches to Enhance Material Performance

The functional properties of this compound can be significantly amplified through synergistic approaches, where the pyridinone moiety is combined with other materials to create composites or hybrid systems with enhanced performance. This strategy is based on the principle that the combination of different components can lead to properties that are superior to those of the individual constituents.

One promising avenue is the development of co-doped materials. For example, in the field of energy storage, carbon materials doped with nitrogen-containing groups like pyridone have shown enhanced electrochemical performance. frontiersin.orgua.es Studies have demonstrated a synergistic effect when nitrogen is combined with other heteroatoms like phosphorus; the pyridinic-N groups provide high pseudocapacitance, while phosphorus enhances the material's wettability, collectively boosting capacitive processes. frontiersin.orgua.es Similarly, the synergistic effect between different types of nitrogen doping (e.g., pyrrolic N and graphitic N) has been shown to improve the catalytic reduction efficiency of modified electrodes. researchgate.net

Another approach involves creating hybrid materials by combining pyridinone-based molecules with polymers or nanoparticles. For instance, the fluorescence of rare earth coordination polymers has been greatly enhanced by the synergistic effect between a carboxyl-functionalized polymer and a small molecule ligand, which improves energy transfer to the metal ions. bohrium.com By incorporating this compound into such systems, it may be possible to create novel materials for applications in sensors, light-emitting devices, or catalysis, where the performance is augmented by the cooperative interaction between the components.

Machine Learning and Artificial Intelligence for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical and materials research, offering the potential to dramatically accelerate the discovery and optimization of new compounds like this compound. nih.govmednexus.org These computational methods can analyze vast datasets to identify complex patterns and structure-activity relationships (SARs) that are not readily apparent to human researchers. nih.gov

Future research will leverage ML in several key ways:

Virtual Screening and Lead Optimization: ML models can be trained on existing data to predict the properties of virtual libraries containing thousands or millions of pyridinone derivatives. researchgate.net This allows for the rapid identification of promising candidates for synthesis and testing, saving significant time and resources. nih.gov

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design entirely new pyridinone-based molecules with a desired set of properties. nih.govmedium.com By inputting specific functional requirements, these models can output novel chemical structures optimized for a particular application. medium.com

Property Prediction: AI can predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics (ADME-Tox), reducing the likelihood of costly failures in later stages of development. nih.govresearchgate.net

The integration of AI and ML promises to revolutionize the design cycle for pyridinone-based materials, making it more efficient, cost-effective, and capable of exploring a much larger chemical space than traditional methods allow. mednexus.orgmedium.com

| AI/ML Application | Description | Potential Impact on Pyridinone Research | References |

| Virtual Screening | Using trained models to rapidly evaluate large virtual libraries of compounds for specific properties. | Prioritizes which this compound derivatives to synthesize, focusing resources on the most promising candidates. | nih.govresearchgate.net |

| Generative Models (e.g., GANs, RNNs) | AI algorithms that create new molecular structures based on learned patterns and desired properties. | Enables the de novo design of novel pyridinone scaffolds with optimized activity, selectivity, or material characteristics. | nih.govmedium.com |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) Models that correlate chemical structure with a specific activity or property. | Predicts the performance of new pyridinone analogs, guiding the rational modification of the lead compound. | nih.gov |

| ADME-Tox Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Allows for early-stage filtering of pyridinone derivatives with poor drug-like properties or potential safety issues. | nih.gov |

Sustainable Synthesis and Green Chemistry Principles

A critical direction for all future chemical research, including that of this compound, is the adoption of sustainable synthesis methods guided by the principles of green chemistry. sigmaaldrich.comacs.org The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. sigmaaldrich.comskpharmteco.com

Future synthetic strategies for pyridinone derivatives will increasingly focus on:

Atom Economy: Designing reactions, such as multicomponent reactions (MCRs), that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.orgnih.gov MCRs are particularly advantageous as they can construct complex molecules in a single step from three or more starting materials. nih.govbohrium.com

Use of Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. acs.org This includes the use of environmentally benign catalysts like zinc(II) or reusable magnetic nanoparticles. bohrium.comresearchgate.net

Safer Solvents and Conditions: Replacing hazardous organic solvents with greener alternatives like ethanol (B145695), water, or ionic liquids, or eliminating solvents altogether. researchgate.netrasayanjournal.co.in Furthermore, utilizing energy-efficient methods like microwave-assisted or photocatalytic synthesis can shorten reaction times and reduce energy consumption. acs.orgacs.org

Renewable Feedstocks: Designing synthetic routes that utilize starting materials derived from renewable sources, such as biomass, instead of depletable fossil fuels. bohrium.com

By embracing these principles, the synthesis of this compound and its derivatives can become more environmentally friendly, cost-effective, and aligned with the global push for sustainable technology.

| Green Chemistry Strategy | Description | Advantage for Pyridinone Synthesis | References |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to form the product. | High efficiency, reduced reaction times, atom economy, and simplified workup. | nih.govbohrium.comacs.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Shorter reaction times, higher yields, and often purer products compared to conventional heating. | nih.govacs.org |

| Green Catalysis | Utilizing non-toxic, reusable, or highly efficient catalysts. | Reduces waste from stoichiometric reagents and allows for catalyst recycling. | bohrium.comresearchgate.netrsc.org |

| Solvent-Free or Green Solvents | Conducting reactions without a solvent or in environmentally benign solvents like water or ethanol. | Eliminates toxic solvent waste and simplifies purification. | bohrium.comresearchgate.net |

| Photocatalysis | Using light to drive chemical reactions, often at ambient temperature. | Energy efficient and allows for novel reaction pathways under mild conditions. | acs.org |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petrochemicals. | Reduces reliance on fossil fuels and improves the overall sustainability of the process. | bohrium.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Dodecylpyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : One-pot synthesis methods, such as carbene-catalyzed [3+3] annulation reactions, are commonly employed. Key variables include solvent polarity (e.g., DMF vs. THF), catalyst type (e.g., NHC carbenes), and temperature gradients (60–120°C). For purity, post-synthetic purification via column chromatography using gradient elution (hexane/ethyl acetate) is recommended. Confirmation of structure via H/C NMR and HRMS is critical. Yield optimization can be achieved by adjusting stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of aldehyde to amine derivatives) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (H, C, DEPT-135) are essential. For conflicting data (e.g., unexpected splitting in H NMR), consider solvent effects (DMSO vs. CDCl) or impurities from residual starting materials. Cross-validate with FTIR (C=O stretch ~1650 cm) and X-ray crystallography if crystalline derivatives are obtainable. Contradictions may arise from tautomeric equilibria; variable-temperature NMR can resolve dynamic exchange phenomena .

Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?

- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v). Minimum inhibitory concentration (MIC) values should be determined in triplicate, with statistical analysis (ANOVA, p<0.05). For structure-activity relationships (SAR), synthesize analogues with varying alkyl chain lengths and assess logP correlations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables, such as assay conditions (aerobic vs. anaerobic), cell line viability (MTT vs. resazurin assays), or compound solubility. Reproduce key studies with standardized protocols and include orthogonal assays (e.g., time-kill kinetics for antimicrobials). Contradictions may stem from impurities; HPLC purity thresholds (>95%) and batch-to-batch reproducibility must be verified .

Q. How can researchers optimize the regioselectivity of this compound derivatives using factorial design approaches?

- Methodological Answer : Apply a 2 factorial design to test variables: catalyst loading (5–10 mol%), temperature (80–120°C), and solvent polarity (DMF vs. toluene). Response surface methodology (RSM) can model interactions between factors. For example, higher temperatures may favor cyclization over linear byproducts. Validate predictions with small-scale reactions and LC-MS monitoring .

Q. What mechanistic insights explain the divergent reactivity of this compound in different solvent systems?

- Methodological Answer : Perform kinetic studies (e.g., pseudo-first-order rate constants) in aprotic (acetonitrile) vs. protic (ethanol) solvents. Computational modeling (DFT at B3LYP/6-31G* level) can elucidate solvent effects on transition states. Isotopic labeling (O in the carbonyl group) may track oxygen exchange pathways. Solvent polarity indices (ET(30)) correlate with reaction rates in nucleophilic additions .

Q. What strategies ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer : Use flow chemistry for continuous processing, maintaining residence time and mixing efficiency. Monitor exothermicity with in-line IR spectroscopy. For crystallization, employ anti-solvent addition (e.g., water in DMF) with controlled cooling rates. Document all parameters (e.g., stirring speed, nucleation triggers) following AJOL guidelines for supplementary materials .

Methodological Frameworks and Best Practices

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .

- Data Reporting : Adhere to journal-specific guidelines (e.g., Beilstein Journal) for materials, methods, and supplementary data .

- Conflict Resolution : Apply Bradford Hill criteria to assess causality in biological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.